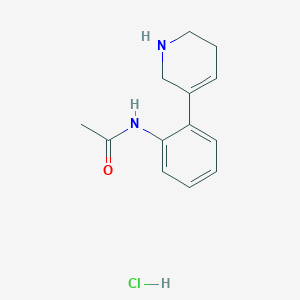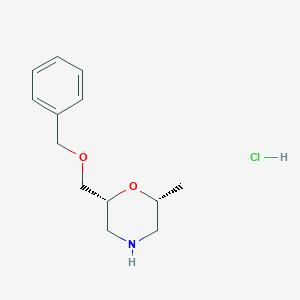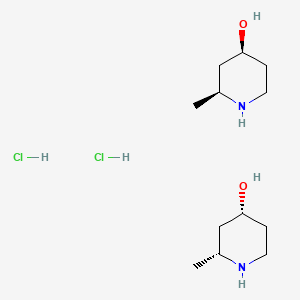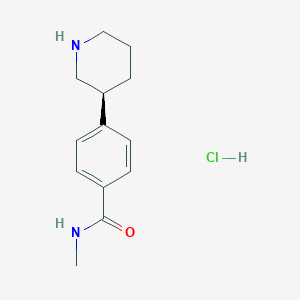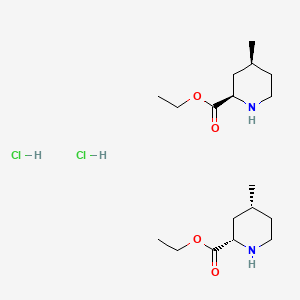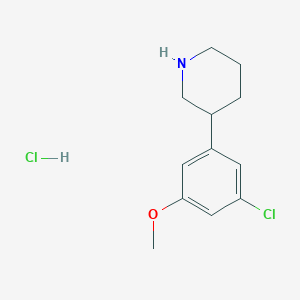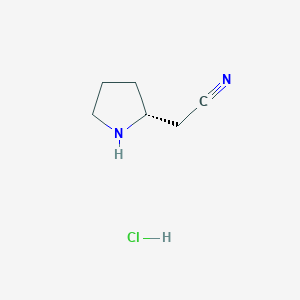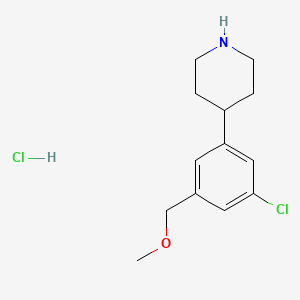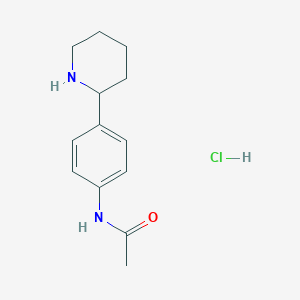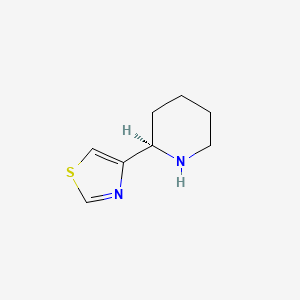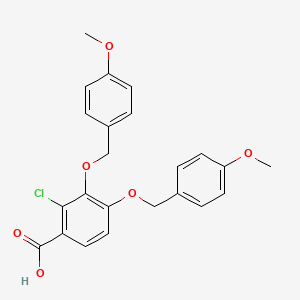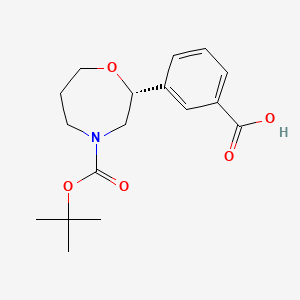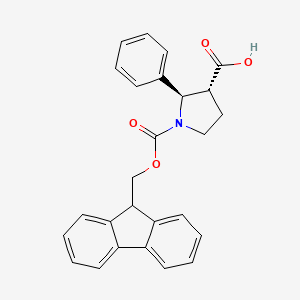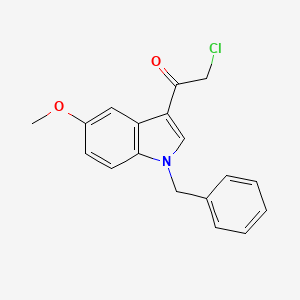
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a benzyl group, a methoxy group, and a chloroethanone moiety attached to the indole core, making it a unique and versatile molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one typically involves multiple steps starting from commercially available precursors. One common method involves the alkylation of 5-methoxyindole with benzyl bromide in the presence of a base such as sodium hydride in N,N-dimethylformamide (DMF) at low temperatures . The resulting 1-benzyl-5-methoxyindole is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloroethanone moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols in the presence of a base (e.g., triethylamine) or under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include substituted indole derivatives, oxidized or reduced forms of the original compound, and various heterocyclic compounds resulting from cyclization reactions.
Applications De Recherche Scientifique
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as apoptosis, cell proliferation, and signal transduction . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-5-methoxyindole: Lacks the chloroethanone moiety but shares the indole core and benzyl group.
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)ethanone: Similar structure but without the chloro group.
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-bromoethan-1-one: Similar structure with a bromo group instead of a chloro group.
Uniqueness
1-(1-Benzyl-5-methoxy-1H-indol-3-yl)-2-chloroethan-1-one is unique due to the presence of the chloroethanone moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1-benzyl-5-methoxyindol-3-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-22-14-7-8-17-15(9-14)16(18(21)10-19)12-20(17)11-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKXPYAGUJDTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2C(=O)CCl)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
